molecular formula C19H16N2O4 B14877636 N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

Cat. No.: B14877636
M. Wt: 336.3 g/mol
InChI Key: GAMUHVNGORHAJL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide typically involves multiple steps. One common method includes the condensation of 3-(benzo[d][1,3]dioxol-5-yl)aniline with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For instance, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl)acetamide is unique due to its specific combination of the benzo[d][1,3]dioxole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]acetamide

InChI

InChI=1S/C19H16N2O4/c1-11(22)20-19-17(12-7-8-15-16(9-12)25-10-24-15)18(23)13-5-3-4-6-14(13)21(19)2/h3-9H,10H2,1-2H3,(H,20,22)

InChI Key

GAMUHVNGORHAJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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